o-Butoxyphenol

Volatility Vapor Pressure Isomer Comparison

o-Butoxyphenol (2-butoxyphenol, CAS 39075-90-6) is an ortho-substituted alkoxyphenol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. It is a member of the substituted phenol class, characterized by a butoxy group (-OC₄H₉) at the ortho position relative to the phenolic hydroxyl group.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 39075-90-6
Cat. No. B3133473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Butoxyphenol
CAS39075-90-6
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1O
InChIInChI=1S/C10H14O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3
InChIKeyKKOWXJFINYUXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Butoxyphenol (CAS 39075-90-6): Ortho-Substituted Alkoxyphenol for Research and Industrial Applications


o-Butoxyphenol (2-butoxyphenol, CAS 39075-90-6) is an ortho-substituted alkoxyphenol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . It is a member of the substituted phenol class, characterized by a butoxy group (-OC₄H₉) at the ortho position relative to the phenolic hydroxyl group [1]. This structural arrangement distinguishes it from its para- and meta-substituted isomers and imparts specific physicochemical properties that influence its behavior in synthetic, analytical, and materials science contexts .

Why Generic Substitution of o-Butoxyphenol with Other Alkoxyphenols Is Not Straightforward


Positional isomerism and alkoxy chain length profoundly alter the physicochemical and biological behavior of alkoxyphenols, rendering simple substitution untenable for many applications. The ortho-substituted o-butoxyphenol exhibits distinct properties—such as significantly lower vapor pressure compared to its para isomer and higher lipophilicity relative to shorter-chain ortho-alkoxyphenols—that directly affect its suitability for specific experimental or industrial processes . Interchanging o-butoxyphenol with p-butoxyphenol, m-butoxyphenol, or o-ethoxyphenol without verifying application-specific equivalence can introduce uncontrolled variables, compromising reproducibility and outcome validity .

Quantitative Differentiation of o-Butoxyphenol (39075-90-6) from Key Analogs


Ortho vs. Para Isomerism: Divergent Volatility Profiles

o-Butoxyphenol (ortho isomer) demonstrates markedly lower vapor pressure compared to p-butoxyphenol (para isomer), a critical distinction for applications where volatility must be controlled. This difference arises from intramolecular hydrogen bonding in the ortho isomer, which reduces its escaping tendency from the condensed phase .

Volatility Vapor Pressure Isomer Comparison

Ortho Alkoxy Chain Length Effect on Lipophilicity

Increasing alkoxy chain length in ortho-substituted phenols correlates with higher lipophilicity, as measured by the octanol-water partition coefficient (LogP). o-Butoxyphenol (C4) exhibits LogP values substantially greater than those of o-ethoxyphenol (C2) and o-methoxyphenol (C1), enabling tailored hydrophobic character for specific partitioning requirements [1].

Lipophilicity LogP Structure-Property Relationship

Physical State and Melting Behavior: Ortho vs. Para Isomer Comparison

o-Butoxyphenol exists as a liquid at ambient temperatures, whereas p-butoxyphenol is a crystalline solid with a melting point of 65-66°C. This difference in physical state impacts handling, formulation, and processing workflows [1].

Physical Form Melting Point Handling Properties

Chromatographic Retention Behavior in HPLC Reversed-Phase Systems

In reversed-phase HPLC separations of substituted phenols, o-butoxyphenol exhibits distinct retention characteristics relative to its para isomer and shorter-chain ortho-alkoxyphenols. While specific retention times are system-dependent, the increased hydrophobicity of the butoxy chain and ortho substitution pattern predictably enhances retention on C18 stationary phases, offering a potential marker for analytical method optimization [1][2].

HPLC Retention Time Method Development

Primary Research and Industrial Application Scenarios for o-Butoxyphenol


Hydrophobic Building Block for Organic Synthesis and Materials Science

o-Butoxyphenol's elevated LogP (2.57-2.95) and ortho-disubstituted scaffold render it a valuable hydrophobic building block for synthesizing complex organic molecules with tailored partitioning behavior. The ortho-butoxy group increases solubility in nonpolar media and can modulate molecular recognition events. This compound is particularly suited for developing agrochemical intermediates, fragrance precursors, and functional monomers where controlled lipophilicity is desired [1].

Low-Volatility Solvent or Reactive Diluent for Industrial Processes

With a vapor pressure of 0.039 mmHg at 25°C—over 200-fold lower than that of p-butoxyphenol—o-butoxyphenol is an advantageous choice for applications requiring minimal evaporative losses, such as high-temperature reactions, long-term storage of reactive mixtures, and processes subject to stringent VOC emission regulations. Its liquid state at room temperature further simplifies handling and dosing .

Analytical Standard for Chromatographic Method Development and Environmental Monitoring

o-Butoxyphenol's distinct retention behavior in reversed-phase HPLC, arising from its ortho-butoxy substitution pattern and moderate hydrophobicity, supports its use as a reference standard or internal marker in analytical methods targeting phenolic contaminants, degradation products, or process impurities. Its presence can be selectively detected and quantified in complex environmental or industrial samples using established HPLC-UV or HPLC-MS protocols [2].

Research Tool for Investigating Ortho-Substituent Effects on Phenol Reactivity

The ortho-butoxy group of o-butoxyphenol provides a useful model system for probing intramolecular hydrogen bonding, steric effects, and electronic influences on phenol reactivity. Comparative studies with para- and meta-substituted alkoxyphenols can elucidate structure-activity relationships governing antioxidant behavior, enzymatic oxidation, and electrophilic aromatic substitution, thereby informing the rational design of phenolic antioxidants, polymerization inhibitors, and pharmaceutical intermediates [3].

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